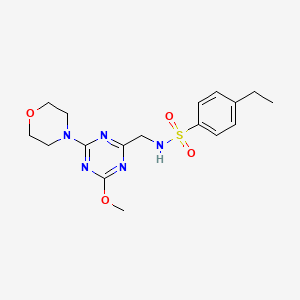

4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties .

Métodos De Preparación

The synthesis of 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the substitution of chloride ions in cyanuric chloride with various nucleophiles. Industrial production methods often utilize microwave irradiation to achieve higher yields and purity in shorter reaction times .

Análisis De Reacciones Químicas

This compound undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride ions in cyanuric chloride can be replaced with nucleophiles such as morpholine and 4-aminobenzoic acid.

Esterification: The 4-aminobenzoic acid moiety can be esterified to form methyl ester analogues.

Condensation Reactions: Carboxylic acids and amines can be condensed to form amides.

Common reagents used in these reactions include sodium carbonate as a base and dioxane/water solvent mixtures . Major products formed from these reactions include various substituted triazine derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its unique triazine and sulfonamide functionalities. It has been explored for:

- Antimicrobial Activity : Preliminary studies indicate that compounds with triazine cores can exhibit antibacterial properties by inhibiting bacterial enzymes essential for survival .

- Anticancer Properties : Research has shown that similar triazine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Agricultural Science

Triazine derivatives are well-known for their use in herbicides. The compound may serve as:

- Herbicide Development : The sulfonamide group can enhance herbicidal activity by targeting specific plant metabolic pathways, potentially leading to the development of more effective agrochemicals .

Material Science

Due to its chemical stability and unique properties, this compound may find applications in:

- Polymer Chemistry : It could be utilized as an intermediate in the synthesis of polymers with specific functional properties, enhancing material performance in various applications .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of triazine derivatives found that compounds similar to 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to enzyme inhibition leading to disrupted metabolic processes.

Case Study 2: Herbicide Efficacy

Research on triazine-based herbicides indicated that modifications at the sulfonamide position could improve selectivity and efficacy against specific weed species while minimizing environmental impact. This highlights the potential for developing targeted agricultural products using this compound.

Mecanismo De Acción

The mechanism of action of 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar compounds include other 1,3,5-triazine derivatives such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine and various sulfonamide derivatives . Compared to these compounds, 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide exhibits unique structural features that enhance its antimicrobial activity and make it a promising candidate for further research .

Actividad Biológica

4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effectiveness against various pathogens, and relevant case studies.

The molecular structure of this compound is represented by the following chemical formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2034353-31-4 |

| Molecular Formula | C17H23N5O4S |

| Molecular Weight | 393.5 g/mol |

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It targets enzymes critical for the biosynthesis of peptidoglycan, a vital component in bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective (MIC < 10 µg/mL) | |

| Escherichia coli | Effective (MIC < 15 µg/mL) | |

| Pseudomonas aeruginosa | Moderate (MIC ~ 20 µg/mL) |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies indicate that it may inhibit various cancer cell lines through mechanisms similar to those observed in other triazine derivatives. The cytotoxic effects have been noted in several cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | |

| MCF7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 18.0 |

These findings highlight the need for further investigation into its mechanisms and efficacy as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited growth at low concentrations.

- Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines showed that the compound induced apoptosis in HeLa cells through caspase activation pathways .

- Comparative Analysis with Other Compounds : A comparative study indicated that this compound's antimicrobial activity was superior to traditional antibiotics like ampicillin against certain strains of bacteria.

Propiedades

IUPAC Name |

4-ethyl-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-3-13-4-6-14(7-5-13)27(23,24)18-12-15-19-16(21-17(20-15)25-2)22-8-10-26-11-9-22/h4-7,18H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRUBDWJZWZCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.